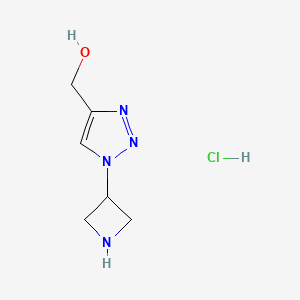

(1-azetidin-3-yl-1H-1,2,3-triazol-4-yl)methanol hydrochloride

説明

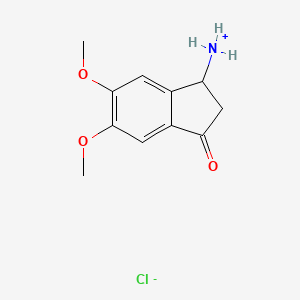

“(1-azetidin-3-yl-1H-1,2,3-triazol-4-yl)methanol hydrochloride” is a chemical compound with the molecular formula C6H11ClN4O . It has an average mass of 190.631 Da and a monoisotopic mass of 190.062134 Da .

Molecular Structure Analysis

The InChI code for this compound is 1S/C6H10N4O.2ClH/c11-4-5-3-10(9-8-5)6-1-7-2-6;;/h3,6-7,11H,1-2,4H2;2*1H . This indicates that the compound contains a azetidine ring and a triazole ring, which are connected by a methanol group.Physical And Chemical Properties Analysis

This compound has a molecular weight of 227.09 . It is a powder at room temperature .科学的研究の応用

Drug Discovery and Medicinal Chemistry

1,2,3-Triazoles, including the compound , have garnered significant attention in drug discovery due to their diverse biological activities. Some notable features include high chemical stability, aromatic character, and hydrogen bonding ability. Medicinal compounds containing a 1,2,3-triazole core have been developed for various purposes:

- Antibiotics : Cefatrizine (a cephalosporin antibiotic) and tazobactam (a β-lactam antibiotic) feature 1,2,3-triazole cores .

Antifungal, Antiviral, and Anticancer Agents

- Antifungal Activity : Derivatives of 1H-1,2,3-triazole-4-carboxylic acid have demonstrated antifungal activity .

- Antiviral Activity : Compounds based on this scaffold exhibit antiviral effects against influenza A, herpes simplex virus type 1 (HSV-1), and other viruses .

- Anticancer Activity : Various cancer cell lines have been targeted by 1H-1,2,3-triazole derivatives .

Antibody-Drug Conjugates (ADCs) and PROTACs

- ADC Linker : 1-Boc-Azetidine-3-yl-methanol serves as a non-cleavable ADC linker in the synthesis of antibody-drug conjugates .

- PROTAC Linker : It is also used as an alkyl chain-based PROTAC linker for PROTAC synthesis .

Bioconjugation and Chemical Biology

1,2,3-Triazoles find applications in bioconjugation and chemical biology due to their stability and reactivity. Click chemistry approaches, such as Huisgen 1,3-dipolar cycloaddition and strain-promoted azide-alkyne cycloaddition, facilitate the synthesis of bioconjugates .

Supramolecular Chemistry and Materials Science

- Materials Science : These compounds contribute to the design of novel materials with tailored properties .

Enzyme Inhibitors and Receptor Modulators

Safety and Hazards

作用機序

Target of Action

The primary targets of (1-azetidin-3-yl-1H-1,2,3-triazol-4-yl)methanol hydrochlorideCompounds with a 1,2,3-triazole ring have been known to exhibit a wide range of biological activities . They can form hydrogen bonds, which is important for binding with biological targets .

Mode of Action

The exact mode of action of (1-azetidin-3-yl-1H-1,2,3-triazol-4-yl)methanol hydrochlorideThe presence of the 1,2,3-triazole ring in compounds makes them attractive for screening for biological activity, as it is an isostere of the amide bond and is resistant to metabolic degradation .

Biochemical Pathways

The specific biochemical pathways affected by (1-azetidin-3-yl-1H-1,2,3-triazol-4-yl)methanol hydrochloride1,2,3-triazole derivatives have been used in the synthesis of compounds that exhibited various biological activities, affecting a range of biochemical pathways .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of (1-azetidin-3-yl-1H-1,2,3-triazol-4-yl)methanol hydrochlorideThe presence of the 1,2,3-triazole ring in compounds can enhance their metabolic stability , which could potentially impact their bioavailability.

Result of Action

The specific molecular and cellular effects of (1-azetidin-3-yl-1H-1,2,3-triazol-4-yl)methanol hydrochloride1,2,3-triazole derivatives have been known to exhibit a wide range of biological activities .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of (1-azetidin-3-yl-1H-1,2,3-triazol-4-yl)methanol hydrochlorideThe stability of the compound at room temperature is indicated , suggesting that it may be stable under normal environmental conditions.

特性

IUPAC Name |

[1-(azetidin-3-yl)triazol-4-yl]methanol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N4O.ClH/c11-4-5-3-10(9-8-5)6-1-7-2-6;/h3,6-7,11H,1-2,4H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEMLJVWFJJNNSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)N2C=C(N=N2)CO.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(3,4-Dichlorobenzyl)oxy]benzoic acid](/img/structure/B3034239.png)

![3-Azabicyclo[3.1.1]heptan-6-one hydrochloride](/img/structure/B3034241.png)

![2-amino-4-(3,4-dimethoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile](/img/structure/B3034247.png)

![[(E)-1-(4-methoxyphenyl)ethylideneamino]thiourea](/img/structure/B3034252.png)

![2-2-Cyclopropyl-5-fluoro-1H-benzo[d]imidazol-1-ylacetic acid](/img/structure/B3034258.png)